2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate
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Overview
Description
2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate is a complex organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it part of the azabicyclo family. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl and ethyl groups with a suitable azabicyclohexane precursor under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the bicyclic structure. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .
Chemical Reactions Analysis
2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and interact with various biological molecules, influencing their activity. This interaction can modulate enzymatic functions and signal transduction pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate can be compared with other azabicyclo compounds such as:
- 2-tert-Butyl 6-methyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate
- 3-tert-Butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
These compounds share similar bicyclic structures but differ in their substituent groups, which can influence their chemical reactivity and applications. The unique combination of tert-butyl and ethyl groups in this compound provides distinct properties that make it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
2-O-tert-butyl 6-O-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)9-8-6-7-14(10(8)9)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZOQLDLDMCJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1N(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823754-79-5 |
Source
|
Record name | 2-tert-butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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